molecular formula C16H13FO2 B1348220 (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 102692-37-5

(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1348220
CAS No.: 102692-37-5
M. Wt: 256.27 g/mol
InChI Key: OAJAFWHLVBVKQH-UHFFFAOYSA-N
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Description

(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other, making it a unique derivative of chalcone.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some derivatives of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.

Medicine:

    Anti-inflammatory and Anticancer Properties: Research has indicated that certain chalcone derivatives exhibit anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.

Industry:

    Dye and Pigment Production: The compound and its derivatives can be used in the production of dyes and pigments due to their chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
  • Methoxy Group: The methoxy group on the phenyl ring contributes to the compound’s electronic properties, affecting its overall stability and reactivity.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJAFWHLVBVKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347371
Record name 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102692-37-5
Record name 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the third-order nonlinear optical (NLO) properties of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A1: Third-order NLO properties are crucial for applications like optical limiting. Materials exhibiting strong third-order NLO responses can attenuate high-intensity light while remaining transparent at lower intensities []. This behavior is valuable for protecting sensitive optical sensors and human eyes from laser damage. Investigating the NLO properties of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one helps assess its potential for such applications.

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